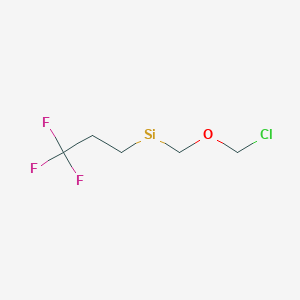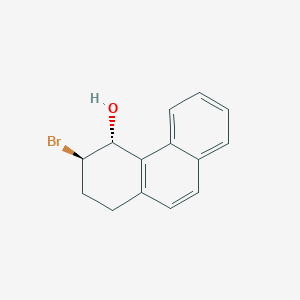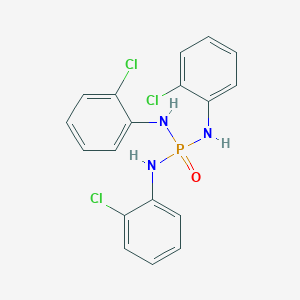
N,N',N''-Tris(2-chlorophenyl)phosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide is a chemical compound known for its unique structure and properties It is a derivative of phosphoric triamide, where the hydrogen atoms are replaced by 2-chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C6H4ClNH2→(C6H4ClNH)3PO+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
On an industrial scale, the production of N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide involves similar reaction conditions but with optimized parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The 2-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’,N’'-Tris(2-methylphenyl)phosphoric triamide
- N,N’,N’'-Tris(2-fluorophenyl)phosphoric triamide
- N,N’,N’'-Tris(2-bromophenyl)phosphoric triamide
Uniqueness
N,N’,N’'-Tris(2-chlorophenyl)phosphoric triamide is unique due to the presence of the 2-chlorophenyl groups, which impart specific chemical and physical properties
Propriétés
Numéro CAS |
57858-69-2 |
|---|---|
Formule moléculaire |
C18H15Cl3N3OP |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
N-bis(2-chloroanilino)phosphoryl-2-chloroaniline |
InChI |
InChI=1S/C18H15Cl3N3OP/c19-13-7-1-4-10-16(13)22-26(25,23-17-11-5-2-8-14(17)20)24-18-12-6-3-9-15(18)21/h1-12H,(H3,22,23,24,25) |
Clé InChI |
UIUUICGANDJUKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NP(=O)(NC2=CC=CC=C2Cl)NC3=CC=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
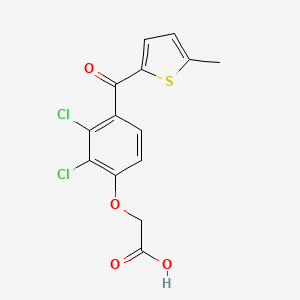

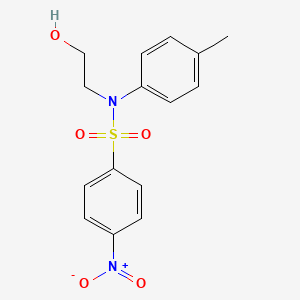
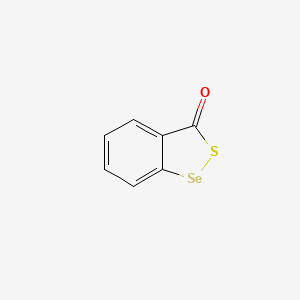
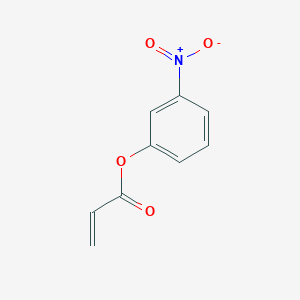
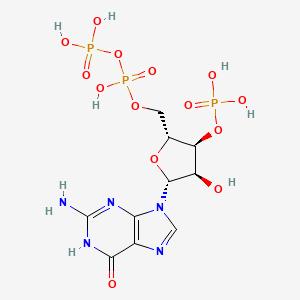
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
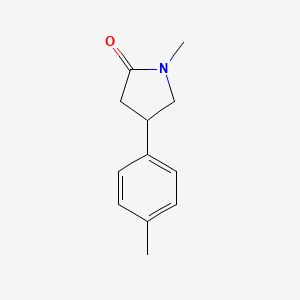
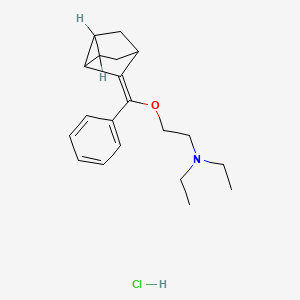
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
